
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is a chemical compound with the molecular formula C19H24BrNO2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide typically involves multiple steps, starting from phenanthrene derivatives. The process includes:
Hydrogenation: Reduction of phenanthrene to 9,10-dihydrophenanthrene.
Hydroxylation: Introduction of hydroxyl groups at the 3 and 4 positions.
Alkylation: Addition of the ethylmethylaminoethyl group.
Hydrobromide Formation: Conversion to the hydrobromide salt form.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Further hydrogenation to more saturated compounds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups .
科学研究应用
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide involves its interaction with molecular targets and pathways. It may act on specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenanthrene: Lacks the ethylmethylaminoethyl group.
9,10-Dihydrophenanthrene: Lacks the hydroxyl groups and the ethylmethylaminoethyl group.
Phenanthrene: The parent compound without any substitutions.
Uniqueness
3,4-Phenanthrenediol, 9,10-dihydro-8-(2-(ethylmethylamino)ethyl)-, hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
41191-12-2 |
|---|---|
分子式 |
C19H24BrNO2 |
分子量 |
378.3 g/mol |
IUPAC 名称 |
8-[2-[ethyl(methyl)amino]ethyl]-9,10-dihydrophenanthrene-3,4-diol;hydrobromide |
InChI |
InChI=1S/C19H23NO2.BrH/c1-3-20(2)12-11-13-5-4-6-16-15(13)9-7-14-8-10-17(21)19(22)18(14)16;/h4-6,8,10,21-22H,3,7,9,11-12H2,1-2H3;1H |
InChI 键 |
CEQMXLXQEJGPOV-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)CCC1=C2CCC3=C(C2=CC=C1)C(=C(C=C3)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


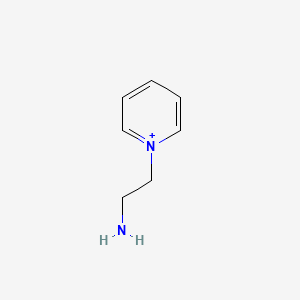
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

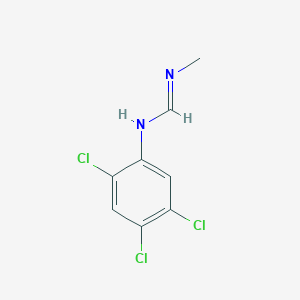
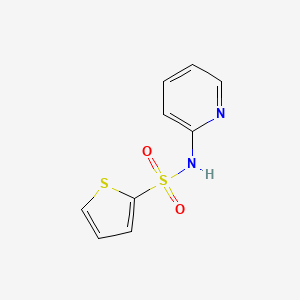
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

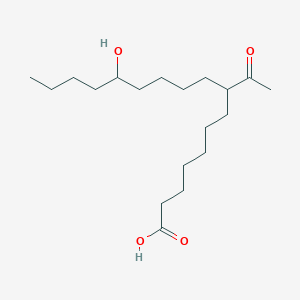
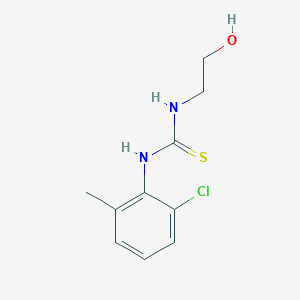

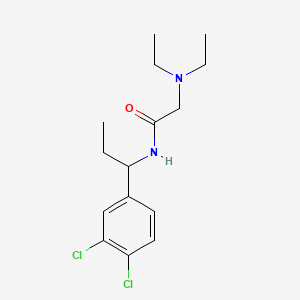
![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile](/img/structure/B14650498.png)

